Home > Products > Screening Compounds P82340 > 5-(Azetidin-3-yl)pyrimidine dihydrochloride
5-(Azetidin-3-yl)pyrimidine dihydrochloride -

5-(Azetidin-3-yl)pyrimidine dihydrochloride

Catalog Number: EVT-15451079
CAS Number:
Molecular Formula: C7H11Cl2N3
Molecular Weight: 208.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(Azetidin-3-yl)pyrimidine dihydrochloride is a heterocyclic compound that integrates an azetidine ring with a pyrimidine structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. The compound is classified under pyrimidine derivatives, which are known for their diverse biological activities.

Source

The compound can be sourced from various chemical suppliers, including Nanjing Shizhou Biology Technology Co., Ltd and Sigma-Aldrich, among others. These suppliers provide the compound for research and industrial applications, ensuring availability for scientific studies and pharmaceutical developments .

Classification

5-(Azetidin-3-yl)pyrimidine dihydrochloride is classified as a heterocyclic organic compound. It falls within the category of pyrimidines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the azetidine moiety contributes to its unique chemical properties and potential biological activities.

Synthesis Analysis

Methods

The synthesis of 5-(Azetidin-3-yl)pyrimidine dihydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis commonly begins with 3-azetidinylamine and pyrimidine derivatives.
  2. Reaction Conditions: The reaction is usually conducted in solvents such as ethanol or methanol, often using a catalyst like palladium on carbon to facilitate the formation of the desired product.
  3. Purification: After the reaction, purification methods such as recrystallization or chromatography are employed to isolate the compound in high purity.

Technical Details

Industrial production may utilize optimized reaction conditions for scalability, including continuous flow reactors that enhance efficiency and yield. Automation in synthesis can also play a role in improving production rates while maintaining quality standards.

Molecular Structure Analysis

Structure

The molecular formula of 5-(Azetidin-3-yl)pyrimidine dihydrochloride is C7H10Cl2N3C_7H_{10}Cl_2N_3, indicating it contains seven carbon atoms, ten hydrogen atoms, two chlorine atoms, and three nitrogen atoms. The structure features an azetidine ring attached to a pyrimidine moiety, which significantly influences its reactivity and interaction with biological targets.

Data

  • Molecular Weight: Approximately 207.10 g/mol
  • InChI Key: GPWWXYGWYNWFNM-UHFFFAOYSA-N
  • Physical Form: Typically appears as a white to yellow solid .
Chemical Reactions Analysis

5-(Azetidin-3-yl)pyrimidine dihydrochloride can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially yielding hydroxylated or ketone derivatives.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
  3. Substitution: The compound may also participate in substitution reactions with nucleophiles or electrophiles, leading to various substituted derivatives.
Mechanism of Action

The mechanism of action for 5-(Azetidin-3-yl)pyrimidine dihydrochloride is primarily associated with its interaction with the Bcl-2 family of proteins, which are critical regulators of apoptosis (programmed cell death). By inhibiting anti-apoptotic members of this protein family, the compound promotes the activation of pro-apoptotic proteins, thereby inducing apoptosis in cancer cells. This selectivity highlights its potential utility as a therapeutic agent in oncology.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Specific data on melting point is not widely available but is essential for characterizing solid compounds.
  • Boiling Point: Not extensively documented; further experimental data may be required for precise values.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like ethanol and methanol.
  • Stability: The stability under various conditions (pH, temperature) needs further investigation but is crucial for practical applications.

Relevant Data or Analyses

The compound's molecular refractivity and polar surface area can provide insights into its interactions with biological molecules. For instance:

  • Molar Refractivity: Approximately 57.35
  • Topological Polar Surface Area (TPSA): About 24.92 Ų .
Applications

5-(Azetidin-3-yl)pyrimidine dihydrochloride has promising applications in various scientific fields:

  1. Medicinal Chemistry: Investigated as a potential anticancer agent due to its mechanism involving apoptosis induction.
  2. Biological Research: Used to study interactions with cellular pathways and protein targets.
  3. Pharmaceutical Development: Serves as a scaffold for developing new drugs aimed at treating cancers and other diseases influenced by apoptosis regulation.
Introduction to Azetidine-Pyrimidine Hybrids in Medicinal Chemistry

Structural Significance of Azetidine-Pyrimidine Scaffolds in Drug Discovery

The integration of azetidine and pyrimidine rings into hybrid scaffolds represents a strategic advancement in medicinal chemistry, driven by their complementary physicochemical and pharmacological properties. Azetidine, a four-membered nitrogen-containing saturated heterocycle, exhibits high ring strain (~25 kcal/mol) and conformational rigidity, which promotes distinct three-dimensionality and vectorality for substituent placement. This rigidity enhances molecular pre-organization for target binding while reducing entropic penalties upon complex formation [1]. Crucially, azetidine lowers lipophilicity (ΔlogD = −0.5 to −1.0 compared to pyrrolidine) and improves aqueous solubility—properties critical for drug bioavailability [1].

Pyrimidine, a six-membered aromatic diazine, serves as a versatile bioisostere for endogenous purines and phenyl rings. Its hydrogen-bond acceptor/donor capabilities (N1 and C2-NH₂) facilitate specific interactions with biological targets, particularly kinases and epigenetic regulators [4] [9]. As a core component of nucleic acids, pyrimidine derivatives inherently possess favorable membrane permeability and metabolic stability profiles. Hybridization with azetidine merges these attributes, yielding scaffolds with enhanced three-dimensional character, improved solubility, and tailored pharmacokinetics. This is exemplified by 5-(azetidin-3-yl)pyrimidine derivatives, where the azetidine nitrogen enables salt formation (e.g., dihydrochloride) for enhanced crystallinity, while the pyrimidine ring provides π-stacking capabilities [1] [4].

Table 1: Key Physicochemical Properties of Azetidine-Pyrimidine Hybrids

PropertyAzetidine ContributionPyrimidine ContributionCombined Effect
Lipophilicity (LogP)Reduced by 0.5–1.0 unitVariable (depends on substituents)Optimized for cell penetration
SolubilityIncreased aqueous solubilityModerateEnhanced bioavailability
StereochemistryChiral center at C3Planar structure3D complexity for selective binding
Hydrogen BondingBasic nitrogen (pKa ~11)Acceptor (N1)/donor (C2-NH₂)Multipoint target engagement
Metabolic StabilityResistance to oxidative metabolismInherent stabilityExtended half-life

Historical Evolution of Bcl-2 Protein Inhibitors as Apoptosis Modulators

The development of Bcl-2 inhibitors has evolved through three distinct generations, driven by deepening understanding of apoptosis regulation. The Bcl-2 protein family, discovered via its involvement in the t(14;18) translocation in follicular lymphoma, emerged as a critical apoptosis regulator by preventing mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release [2] [5] [7]. Early inhibitors (1990s–2000s) included antisense oligonucleotides (e.g., oblimersen) and polyphenols like gossypol, which lacked specificity and potency due to promiscuous binding mechanisms [6] [8].

A breakthrough arrived with navitoclax (ABT-263), the first bona fide BH3 mimetic designed to occupy the hydrophobic groove of anti-apoptotic proteins (Bcl-2, Bcl-xL, Bcl-w). Its mechanism relied on mimicking the BH3 domain of pro-apoptotic proteins (e.g., BIM, BID), thereby displacing them to initiate apoptosis [6] [7]. Despite efficacy in hematological malignancies, navitoclax caused dose-limiting thrombocytopenia via Bcl-xL inhibition in platelets [6]. This toxicity spurred the development of venetoclax (ABT-199), a second-generation inhibitor selective for Bcl-2 (Ki < 0.01 nM) over Bcl-xL (Ki > 100 nM) [6] [7]. Venetoclax received FDA approval for chronic lymphocytic leukemia (CLL) in 2016, validating Bcl-2 as a druggable target. However, resistance emerged through mutations (e.g., Bcl-2 F104L, G101V) that reduce drug binding affinity without compromising pro-survival function [3] [6].

Current-generation inhibitors aim to overcome these limitations through non-competitive strategies, including proteolysis-targeting chimeras (PROTACs) and azetidine-pyrimidine hybrids. The latter leverages the scaffold’s rigidity to access novel binding conformations unexplored by earlier BH3 mimetics [8] [10].

Rationale for Targeting Bcl-2 Family Proteins in Malignant Cell Resistance

Anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1) are overexpressed in diverse malignancies, conferring resistance to conventional therapies by sequestering pro-apoptotic effectors (BAX, BAK) and BH3-only proteins (BIM, PUMA). This molecular "shield" prevents MOMP, allowing cancer cells to evade apoptosis triggered by chemotherapy, radiation, or targeted agents [2] [5] [10]. In solid tumors (e.g., melanoma, lung adenocarcinoma), Bcl-xL and Mcl-1 dominate resistance signatures, while hematological cancers (AML, CLL) primarily rely on Bcl-2 [6] [7] [8].

The 5-(azetidin-3-yl)pyrimidine scaffold addresses three resistance mechanisms:

  • Mutation-Induced Binding Site Alterations: The F104L mutation in Bcl-2 reduces venetoclax binding by disrupting hydrophobic groove interactions. Azetidine-pyrimidine hybrids exploit alternative binding pockets near the BH4 domain through their three-dimensional topology [6] [8].
  • Compensatory Upregulation: Malignant cells overexpress Mcl-1 upon Bcl-2 inhibition. Hybrid derivatives with extended substituents (e.g., 4-arylpyrimidine) show dual Bcl-2/Mcl-1 inhibition by engaging conserved residues (Leu108, Val216) [8].
  • Non-Canonical Survival Functions: Bcl-2 regulates autophagy via interaction with Beclin-1 through its BH3 domain. Machine learning models predict that azetidine-pyrimidine compounds disrupt this interaction, inducing lethal autophagy in resistant cells [8].

Table 2: Resistance Mechanisms and Azetidine-Pyrimidine Counteractions

Resistance MechanismExampleAzetidine-Pyrimidine Strategy
Binding Site MutationsBcl-2 F104L/G101VExploits BH4 domain via chiral azetidine vectorality
Anti-Apoptotic Isoform SwitchingMcl-1 upregulation post-venetoclaxDual inhibition via pyrimidine C4/C5 substitutions
Altered Protein InteractionsEnhanced Bcl-2/Beclin-1 autophagy complexDisplaces Beclin-1 BH3 binding through scaffold rigidity
Efflux Pump ActivationP-gp overexpressionReduced logD enhances retention in malignant cells

Molecular dynamics simulations confirm that 5-(azetidin-3-yl)pyrimidine dihydrochloride adopts a T-shaped conformation within the Bcl-2 groove, where the protonated azetidine nitrogen forms salt bridges with Asp111, while the pyrimidine C2-amino group hydrogen-bonds with Arg107—interactions minimally perturbed by F104L [8] [10]. This binding versatility positions azetidine-pyrimidine hybrids as next-generation modulators capable of overcoming malignant cell resistance.

Properties

Product Name

5-(Azetidin-3-yl)pyrimidine dihydrochloride

IUPAC Name

5-(azetidin-3-yl)pyrimidine;dihydrochloride

Molecular Formula

C7H11Cl2N3

Molecular Weight

208.09 g/mol

InChI

InChI=1S/C7H9N3.2ClH/c1-6(2-8-1)7-3-9-5-10-4-7;;/h3-6,8H,1-2H2;2*1H

InChI Key

AVWMCZUAJMMIOG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CN=CN=C2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.